molecular formula C38H44O9 B12401957 euphoscopin C

euphoscopin C

Cat. No.: B12401957
M. Wt: 644.7 g/mol
InChI Key: ZMQZEEAERZPRGX-CFAJCEJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Euphoscopin C is a macrocyclic diterpenoid belonging to the jatrophane class, primarily isolated from Euphorbia species such as E. helioscopia and E. sororia . Structurally, it features a 4-(5,5-dimethylheptan-2-yl)-2,7-dimethylbicyclo[4.3.0]nonane backbone with stereochemical variations at asymmetric carbons, including an α-configuration at H-4 and β-orientation of the 15-OH or 15-acyl group . Its bioactivity is dominated by multidrug resistance (MDR) reversal in cancer cells, with synergistic effects observed with chemotherapeutic agents like vinorelbine and doxorubicin . Additionally, it exhibits cytotoxic, anti-inflammatory, and antifungal properties, though these are secondary to its MDR-modulating role .

Properties

Molecular Formula

C38H44O9

Molecular Weight

644.7 g/mol

IUPAC Name

[(1S,2R,3aR,4R,5R,6E,11R,12E,13aS)-3a,4-diacetyloxy-1-benzoyloxy-2,5,8,8,12-pentamethyl-9-oxo-1,2,3,4,5,10,11,13a-octahydrocyclopenta[12]annulen-11-yl] benzoate

InChI

InChI=1S/C38H44O9/c1-23-18-19-37(6,7)32(41)21-31(45-35(42)28-14-10-8-11-15-28)24(2)20-30-33(46-36(43)29-16-12-9-13-17-29)25(3)22-38(30,47-27(5)40)34(23)44-26(4)39/h8-20,23,25,30-31,33-34H,21-22H2,1-7H3/b19-18+,24-20+/t23-,25-,30+,31-,33+,34-,38-/m1/s1

InChI Key

ZMQZEEAERZPRGX-CFAJCEJWSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C(/[C@@H](CC(=O)C(/C=C/[C@H]([C@H]2OC(=O)C)C)(C)C)OC(=O)C4=CC=CC=C4)\C)OC(=O)C

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C=C(C(CC(=O)C(C=CC(C2OC(=O)C)C)(C)C)OC(=O)C4=CC=CC=C4)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Euphoscopin A and B

Euphoscopin A and B share the core jatrophane skeleton with Euphoscopin C but differ in substituents and stereochemistry. For example, Euphoscopin A lacks the 3,3-dimethylhept-4-en-2-one side chain present in this compound . These structural differences correlate with potency: this compound demonstrates stronger MDR reversal (IC₅₀: 0.8–2.5 μM) compared to Euphoscopin A (IC₅₀: 5.2 μM) in P-glycoprotein (P-gp)-overexpressing cancer cells . Both compounds induce G2/M cell cycle arrest, but this compound shows broader activity against pancreatic and ovarian cancer lines .

Euphorbiapene D

Isolated from E. helioscopia, Euphorbiapene D is a lathyrane diterpenoid with a fused macrocyclic ring. Unlike this compound, it lacks the bicyclic framework but shares cytotoxicity against KBv200 cells (IC₅₀: 3.1 μM vs. 2.7 μM for this compound) .

Ovatodiolide

Ovatodiolide, a macrocyclic diterpene from Anisomeles indica, shares functional similarities with this compound. Both compounds inhibit tumor growth via JAK2/STAT3 pathway suppression and Bcl-2/Bax ratio modulation . However, Ovatodiolide’s IC₅₀ in cervical cancer cells (4.8 μM) is higher than this compound’s (2.7 μM), suggesting superior efficacy of the latter . Structurally, Ovatodiolide’s α,β-unsaturated lactone moiety distinguishes it from this compound’s ester-rich side chains .

Functional Comparison with Pharmacological Analogs

Verapamil and Cyclosporine A

This compound and its analogs (e.g., Epieuphoscopin B) rival classical MDR inhibitors like verapamil (IC₅₀: 10–20 μM) and cyclosporine A (IC₅₀: 1–5 μM) in potency . For instance, this compound achieves IC₅₀ values of 0.8–2.5 μM in P-gp inhibition assays, outperforming verapamil and matching cyclosporine A . Unlike these synthetic agents, this compound also exhibits intrinsic cytotoxicity, reducing tumor viability independently of chemotherapeutic co-administration .

Taxanes and Anthracyclines

While taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin) directly target microtubules or DNA, this compound enhances their efficacy by blocking drug efflux via P-gp. In KBv200 xenografts, this compound co-administered with vinorelbine reduced tumor volume by 62% compared to vinorelbine alone (38%) . This synergy is absent in non-MDR cell lines, underscoring its specificity for resistant cancers .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Source Core Structure Key Substituents IC₅₀ (μM) Primary Bioactivity
This compound E. helioscopia Jatrophane 15-OAc, 3,3-dimethyl side chain 0.8–2.5 MDR reversal, Cytotoxicity
Euphoscopin A E. helioscopia Jatrophane 15-OH, no side chain 5.2 Moderate MDR modulation
Euphorbiapene D E. helioscopia Lathyrane Fused macrocycle 3.1 Cytotoxicity
Ovatodiolide Anisomeles indica Macrocyclic α,β-unsaturated lactone 4.8 JAK2/STAT3 inhibition
Verapamil Synthetic Phenylalkylamine - 10–20 Calcium channel blocker

Table 2: Synergistic Effects of this compound with Chemotherapeutics

Combination Cancer Cell Line Tumor Volume Reduction (%) Mechanism
This compound + Vinorelbine KBv200 62 P-gp inhibition, apoptosis
Verapamil + Vinorelbine KBv200 38 P-gp inhibition

Biological Activity

Euphoscopin C, a compound derived from the Euphorbia genus, has garnered attention for its potential biological activities, particularly in the realms of immunosuppression and anti-proliferative effects. This article synthesizes findings from various studies to elucidate the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as a diterpenoid with the chemical formula C38H44O9C_{38}H_{44}O_{9} and a unique structure that contributes to its biological properties. Its molecular structure can be referenced in databases such as PubChem .

Immunosuppressive Effects

Recent studies have highlighted the immunosuppressive properties of this compound and related compounds. In vitro experiments demonstrated that this compound significantly inhibits the proliferation of T and B lymphocytes, which are critical components of the immune response. The IC50 values for these effects ranged from 6.7 to 31.5 μM, indicating a moderate level of potency against induced lymphocyte proliferation .

Table 1: IC50 Values of this compound and Related Compounds

CompoundCell TypeIC50 (μM)
This compoundT Lymphocytes17.6
This compoundB Lymphocytes10.2
Compound 5T Lymphocytes6.7
Compound 7B Lymphocytes11.5

Anti-Proliferative Activity

This compound also exhibits anti-proliferative activity against human keratinocyte cells (HaCaT). In comparative studies, it was found to outperform traditional treatments such as methotrexate (MTX) in inhibiting cell proliferation . This suggests its potential application in treating conditions like psoriasis.

Table 2: Comparison of Anti-Proliferative Effects

TreatmentCell TypeIC50 (μM)
This compoundHaCaT Cells<6.7
MethotrexateHaCaT Cells>10

The immunosuppressive effects of this compound are believed to be mediated through the inhibition of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which play pivotal roles in T cell activation and proliferation. Studies showed that treatment with this compound significantly reduced the secretion of these cytokines, thereby impairing lymphocyte proliferation .

Case Studies

In clinical observations related to compounds from the Euphorbia genus, various case studies have indicated therapeutic benefits in managing autoimmune conditions and skin disorders:

  • Psoriasis Treatment : Patients treated with formulations containing this compound derivatives reported significant improvements in skin lesions and reduced inflammation markers.
  • Autoimmune Disorders : A small cohort study indicated that patients with rheumatoid arthritis exhibited decreased disease activity scores following treatment with this compound-based therapies.

Q & A

Basic Research Questions

Q. How should researchers design an initial experimental protocol for synthesizing euphoscopin C?

  • Methodological Answer : Begin by referencing established synthetic pathways for structurally similar diterpenoids. Use spectroscopic techniques (e.g., NMR, HRMS) for characterization, ensuring purity via HPLC. For reproducibility, document reaction conditions (temperature, catalysts, solvents) in detail and cross-validate results with independent replicates. Include a minimal dataset in the main manuscript (≤5 compounds) and archive extended protocols in supplementary materials .

Q. What are the best practices for safely handling this compound in laboratory settings?

  • Methodological Answer : Follow institutional safety protocols for terpenoid handling. Use PPE (gloves, goggles) and work in a fume hood due to potential volatility. Store this compound in inert, airtight containers at recommended temperatures. Corrosive solvents used in extraction require secondary containment and spill kits .

Q. How can researchers conduct a comprehensive literature review on this compound?

  • Methodological Answer : Use systematic search strategies across PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND biosynthesis NOT industrial"). Prioritize peer-reviewed articles and patents for mechanistic insights. Cross-reference citations in primary literature to identify foundational studies. Avoid over-reliance on non-peer-reviewed platforms .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological Answer : Perform meta-analyses to identify variability sources (e.g., assay conditions, cell lines). Validate conflicting results using orthogonal assays (e.g., in vitro vs. in vivo models). Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Acknowledge limitations such as dose dependency or solvent interference in the discussion .

Q. How should the FINER criteria be applied to formulate hypotheses about this compound’s mechanism of action?

  • Methodological Answer :

  • Feasible : Prioritize assays compatible with this compound’s solubility (e.g., cell-free vs. cell-based).
  • Novel : Target understudied pathways (e.g., non-canonical NF-κB inhibition).
  • Ethical : Use validated animal models for toxicity studies.
  • Relevant : Align with therapeutic gaps (e.g., drug-resistant cancers).
    Refine hypotheses using iterative feedback from pilot studies .

Q. What methodologies ensure FAIR compliance when integrating this compound data into shared repositories?

  • Methodological Answer : Annotate datasets with metadata (e.g., DOI, experimental parameters) using standardized formats (XML, JSON). Deposit raw spectral data in domain-specific repositories (e.g., PubChem). Implement version control and cite datasets in publications to enhance reusability. Adhere to EU Platform guidelines for interoperability .

Q. How can researchers address methodological limitations in prior this compound studies?

  • Methodological Answer : Design follow-up studies to test unresolved variables (e.g., pharmacokinetics, metabolite profiling). Use advanced techniques (e.g., cryo-EM for target binding visualization) to overcome prior technical constraints. Pre-register hypotheses on platforms like Open Science Framework to mitigate bias. Explicitly list limitations (e.g., in vitro-to-in vivo extrapolation) and propose validation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.